Benzene, 1,1'-sulfonylbis[4-isocyanato-
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Overview
Description
Benzene, 1,1’-sulfonylbis[4-isocyanato-]: is a chemical compound with the molecular formula C14H8N2O4S. It is known for its unique structure, which includes two isocyanate groups attached to a benzene ring through a sulfonyl linkage. This compound is used in various industrial and research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-sulfonylbis[4-isocyanato-] typically involves the reaction of benzene-1,1’-sulfonyl chloride with an appropriate isocyanate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isocyanate groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-sulfonylbis[4-isocyanato-] undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of adducts.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form carbamates.
Catalysts: Often used to enhance the reaction rate and selectivity.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry: Benzene, 1,1’-sulfonylbis[4-isocyanato-] is used as a building block in the synthesis of various polymers and materials due to its reactive isocyanate groups .
Biology and Medicine: In biological research, this compound is used to modify proteins and other biomolecules through the formation of stable urea linkages .
Industry: The compound is employed in the production of polyurethane foams, coatings, and adhesives, where its reactivity with polyols and amines is utilized .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-sulfonylbis[4-isocyanato-] involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .
Comparison with Similar Compounds
Benzene, 1,1’-sulfonylbis[4-chloro-]: Similar structure but with chloro groups instead of isocyanate groups.
Benzene, 1,1’-sulfonylbis[4-methyl-]: Contains methyl groups instead of isocyanate groups.
Uniqueness: Benzene, 1,1’-sulfonylbis[4-isocyanato-] is unique due to its dual isocyanate groups, which provide high reactivity and versatility in forming various chemical linkages. This makes it particularly valuable in polymer chemistry and material science .
Properties
CAS No. |
13753-52-1 |
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Molecular Formula |
C14H8N2O4S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
1-isocyanato-4-(4-isocyanatophenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H8N2O4S/c17-9-15-11-1-5-13(6-2-11)21(19,20)14-7-3-12(4-8-14)16-10-18/h1-8H |
InChI Key |
OHTGNRSDSAOTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(=O)(=O)C2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
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